2-Bromolysergic Acid

Analytical Chemistry Drug Metabolism Pharmacokinetics

Researchers quantifying Bromocriptine metabolism face a critical gap: generic lysergic acid fails as an authentic reference for the 2-bromo hydrolytic pathway. 2-Bromolysergic Acid (CAS 478-83-1) is the direct, non-fungible metabolite standard. • Definitive marker for hepatic hydrolytic cleavage of Bromocriptine; essential for enzyme kinetic and DDI studies. • Orthogonal functional handles (C2-Br, C8-CO₂H) enable focused 2-substituted ergoline library synthesis. • Supplied with comprehensive COA; characterized for LC-MS/MS quantification in biological matrices.

Molecular Formula C16H15BrN2O2
Molecular Weight 347.21 g/mol
Cat. No. B15290456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromolysergic Acid
Molecular FormulaC16H15BrN2O2
Molecular Weight347.21 g/mol
Structural Identifiers
SMILESCN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O
InChIInChI=1S/C16H15BrN2O2/c1-19-7-8(16(20)21)5-10-9-3-2-4-12-14(9)11(6-13(10)19)15(17)18-12/h2-5,8,13,18H,6-7H2,1H3,(H,20,21)/t8-,13-/m1/s1
InChIKeyIPSOSLBLNUSDJQ-AMIZOPFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromolysergic Acid Overview


2-Bromolysergic Acid (CAS: 478-83-1) is a semi-synthetic ergoline alkaloid and a key derivative of lysergic acid, primarily recognized as a principal hydrolytic metabolite of the clinically used drug Bromocriptine [1]. It is a critical analytical reference standard and a starting material in the synthesis of various 2-bromo-substituted lysergamides, including the investigational compound 2-bromo-LSD (BOL-148) [2]. While it shares the core ergoline scaffold with many other derivatives, its specific 2-bromo substitution and free carboxylic acid moiety confer distinct physicochemical and biological properties that differentiate it from its parent compound and its amide analogs.

Analytical standard Metabolite identity confirmation for Bromocriptine metabolism studies using LC-MS
Synthetic building block Precursor for 2-bromo-substituted ergoline libraries via amidation or cross-coupling
Differentiated identity Free carboxylic acid distinguishes it from the amide analog BOL-148 and ensures correct analyte selection

Why 2-Bromolysergic Acid Cannot Be Substituted


Generic substitution with unmodified lysergic acid or other ergoline derivatives is not feasible for applications requiring the 2-bromo moiety. This specific bromine atom is the defining feature of this molecule, altering its electronic structure, lipophilicity, and biological recognition [1]. Critically, 2-Bromolysergic Acid is a direct metabolite of Bromocriptine, making it an essential and non-fungible analytical standard for drug metabolism and pharmacokinetic studies involving Bromocriptine [1]. Any other compound would fail to serve as an authentic reference for this specific metabolic pathway. Furthermore, its unique reactivity as a brominated precursor is required for the synthesis of 2-substituted analogs, which are often designed to modulate receptor activity profiles [2].

Lysergic acid is not a valid surrogate
Lysergic acid lacks the 2-bromo substituent and may not serve as an authentic reference for the brominated metabolite pathway.
BOL-148 (amide) alters analytical behavior
The diethylamide group may shift chromatographic retention and MS response, preventing direct substitution for quantification of the free acid metabolite.

2-Bromolysergic Acid Evidence Guide


Distinction from BOL-148 (2-Br-LSD)

A frequent point of confusion, 2-Bromolysergic Acid (CAS 478-83-1) is chemically distinct from its much more studied derivative, 2-Bromolysergic Acid Diethylamide (BOL-148, 2-Br-LSD, CAS 478-84-2). The former is the free carboxylic acid, a major metabolite of Bromocriptine, while the latter is a diethylamide analog . This fundamental structural difference results in a molecular weight difference of 55.13 g/mol, a shift from a polar carboxylate group to a neutral amide, and significantly altered lipophilicity and receptor binding profiles.

BOL-148 distinction
Data to verify
2-Bromolysergic Acid: MW 347.21, COOH BOL-148: MW 402.34, diethylamide
Ensures correct analyte selection for metabolite quantification.
Structural validation advised prior to method setup.
Analytical Chemistry Drug Metabolism Pharmacokinetics Structural Biology

Major Bromocriptine Metabolite In Vivo

Unlike other ergoline derivatives, 2-Bromolysergic Acid is a principal, quantitatively significant metabolite of the widely prescribed drug Bromocriptine. This specific biotransformation pathway sets it apart from the metabolism of non-brominated lysergic acid derivatives.

Urinary metabolite proportion
Reported
~50% urinary radioactivity
Supports primary metabolic route identification.
Reported in human excretion research; verify with batch.
Drug Metabolism Pharmacokinetics Toxicology

Synthetic Precursor vs. Unsubstituted Lysergic Acid

2-Bromolysergic Acid serves as a direct precursor for the synthesis of 2-bromo-substituted lysergamides, such as the investigational drug 2-Br-LSD (BOL-148). This synthetic route is distinct from the more common approach of direct bromination of LSD, offering alternative intellectual property positions and potential manufacturing advantages.

Synthetic advantage
Reported
2-Bromolysergic Acid: direct amidation to 2-Br-amides Lysergic Acid: requires post-amidation bromination
Enables direct synthesis of 2-substituted libraries.
Patent context; validate reactivity and yields.
Synthetic Chemistry Medicinal Chemistry Process Chemistry

2-Bromolysergic Acid Research Applications


Analytical Standard for Bromocriptine Pharmacokinetics

2-Bromolysergic Acid is an indispensable analytical reference standard for the development and validation of quantitative LC-MS/MS methods designed to measure Bromocriptine metabolites in biological matrices [1]. As the free acid metabolite accounts for a significant portion of Bromocriptine's elimination, accurate quantification is essential for comprehensive pharmacokinetic profiling in both preclinical species and humans.

In Vitro Metabolism with Hepatocytes/Microsomes

Researchers investigating the hepatic biotransformation of Bromocriptine utilize 2-Bromolysergic Acid as a key marker for the hydrolytic cleavage pathway of the parent drug [1]. Its formation rate in incubations with liver preparations serves as a direct readout for this specific metabolic route, enabling studies on enzyme kinetics, drug-drug interactions, or metabolic stability.

Starting Material for the Synthesis of 2-Substituted Ergoline Libraries

In medicinal chemistry, 2-Bromolysergic Acid is a valuable starting material for creating focused libraries of 2-substituted ergolines [2]. Its functional groups (carboxylic acid and aryl bromide) provide orthogonal handles for derivatization. The carboxylic acid can be coupled with diverse amines to generate a series of novel amides, while the bromine atom at the 2-position can serve as a site for further functionalization via cross-coupling reactions, enabling exploration of structure-activity relationships around the 2-position of the ergoline scaffold.

Application
Selection Property
Validation Focus
LC-MS/MS metabolite quantification
Metabolite identity & purity
Retention time, ion ratio, and matrix effect evaluation
In vitro metabolism studies
Hydrolytic pathway marker
Formation rate in hepatocyte/microsome assays
Synthesis of 2-substituted ergolines
2-Bromo functional group
Amidation reactivity & cross-coupling yields

Technical Documentation Hub

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53 linked technical documents
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